2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol
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Overview
Description
2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol is a chemical compound with the molecular formula C14H13Br2NO2 and a molecular weight of 387.07 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and an anilino group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol typically involves the bromination of aniline derivatives followed by further functionalization. One common method involves the reaction of 2,4-dibromoaniline with 2-methoxyaniline under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol has several applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: A related compound used in the synthesis of glycopeptides and targeted bifunctional degraders.
2,6-Dibromo-4-methylaniline: Another similar compound used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Uniqueness
2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol is unique due to its specific functional groups and the combination of bromine atoms, methoxy group, and anilino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Biological Activity
2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound features a dibrominated phenolic core with a methoxyaniline side chain. This configuration may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H12Br2N1O1 |
Molecular Weight | 328.05 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Research indicates that this compound can modulate various biological pathways by binding to specific enzymes or receptors. Its interactions may lead to significant biological effects, including anti-inflammatory and potential anticancer activities.
Enzyme Inhibition
The compound has shown the ability to inhibit certain enzymes, which may contribute to its therapeutic effects. For example, studies have suggested that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages. This suggests its potential application in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that this compound may exert cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and NF-kB.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity :
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
- In Vivo Toxicity Studies :
Properties
IUPAC Name |
2,4-dibromo-6-[(2-methoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO2/c1-19-13-5-3-2-4-12(13)17-8-9-6-10(15)7-11(16)14(9)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSCWEDONORGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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